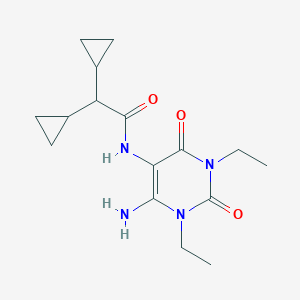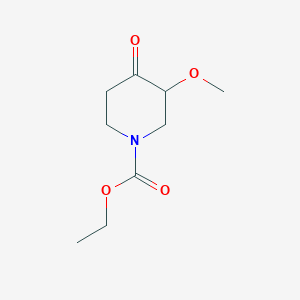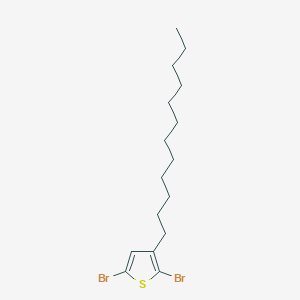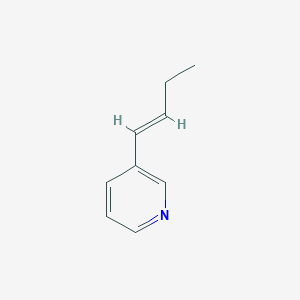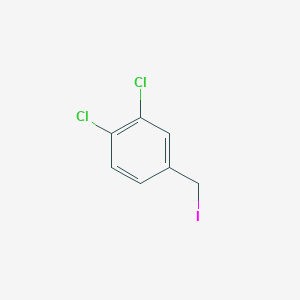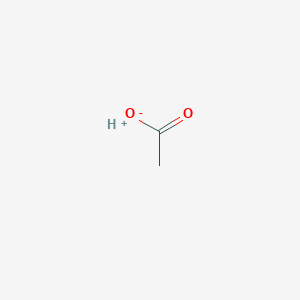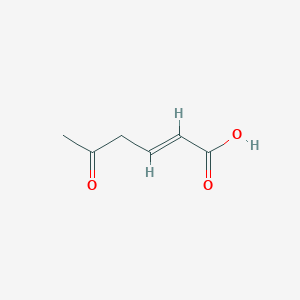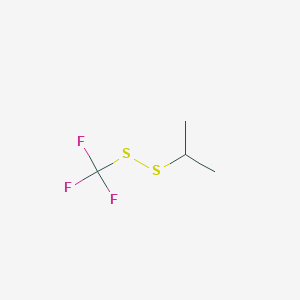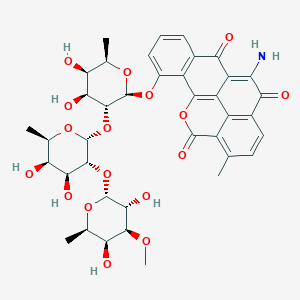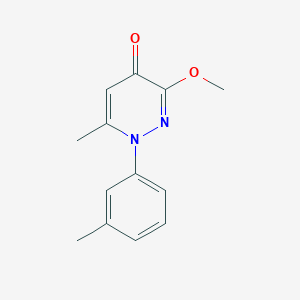
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been studied for its potential use in medicinal chemistry, biochemistry, and other related fields. In
Mécanisme D'action
The exact mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to possess anti-angiogenic properties, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- in lab experiments is its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)-. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in other disease models, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which may contribute to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- can be achieved through various methods. One such method involves the reaction of 3-methylbenzoyl chloride with 3-amino-5-methoxypyridazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the desired compound.
Applications De Recherche Scientifique
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- has been studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Propriétés
Numéro CAS |
146824-86-4 |
|---|---|
Nom du produit |
4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-methylphenyl)- |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-methoxy-6-methyl-1-(3-methylphenyl)pyridazin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-4-6-11(7-9)15-10(2)8-12(16)13(14-15)17-3/h4-8H,1-3H3 |
Clé InChI |
WZIZDVRQFINPRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)C(=N2)OC)C |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=O)C(=N2)OC)C |
Autres numéros CAS |
146824-86-4 |
Synonymes |
3-methoxy-6-methyl-1-(3-methylphenyl)pyridazin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



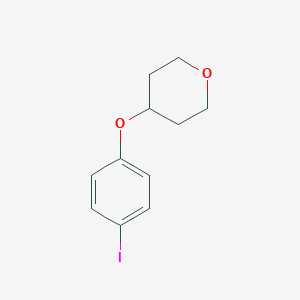
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
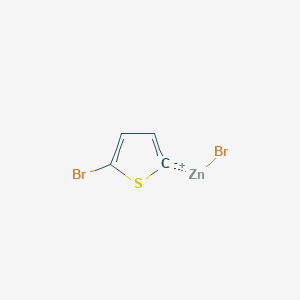
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)

